molecular formula C30H24BrN5O2S B11678549 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678549
M. Wt: 598.5 g/mol
InChI Key: ZEMWWYCEZKTDTN-BIZUNTBRSA-N
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Description

N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative featuring:

  • A benzyloxy-substituted benzylidene group at the N'-position.
  • A 1,2,4-triazole ring substituted with a 4-bromophenyl group (at position 5) and a phenyl group (at position 4).
  • A sulfanylacetohydrazide linkage connecting the triazole and hydrazone moieties.

Properties

Molecular Formula

C30H24BrN5O2S

Molecular Weight

598.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H24BrN5O2S/c31-25-16-14-24(15-17-25)29-34-35-30(36(29)26-11-5-2-6-12-26)39-21-28(37)33-32-19-23-10-7-13-27(18-23)38-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,33,37)/b32-19+

InChI Key

ZEMWWYCEZKTDTN-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate is synthesized via cyclocondensation of a thiosemicarbazide derivative.

Procedure :

  • Thiosemicarbazide Formation : React 4-bromophenyl isothiocyanate (1.0 equiv) with phenylhydrazine (1.2 equiv) in ethanol under reflux for 4 hours. The product, 1-(4-bromophenyl)-4-phenylthiosemicarbazide , is isolated via filtration and recrystallized from ethanol (yield: 82–88%).

  • Cyclization to Triazole-Thiol : Treat the thiosemicarbazide with aqueous NaOH (2.0 M) at 80°C for 3 hours. Acidification with HCl precipitates 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a white solid (yield: 75–80%).

Key Reaction :

Thiosemicarbazide+NaOHTriazole-thiol+H2S\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-thiol} + \text{H}_2\text{S} \uparrow

Optimization :

  • Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C).

  • Cs2_2CO3_3 in DMSO enhances cyclization efficiency for sterically hindered substrates.

Preparation of N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}acetohydrazide

The hydrazone moiety is formed via condensation of 3-benzyloxybenzaldehyde with acetohydrazide.

Procedure :

  • Aldehyde Synthesis : Protect 3-hydroxybenzaldehyde with benzyl bromide in the presence of K2_2CO3_3 in DMF at 60°C for 12 hours to yield 3-benzyloxybenzaldehyde (yield: 90–95%).

  • Hydrazone Formation : Reflux equimolar amounts of 3-benzyloxybenzaldehyde and acetohydrazide in ethanol with a catalytic amount of acetic acid (2–5 mol%) for 6 hours. The product is purified via recrystallization from ethanol (yield: 85–90%).

Characterization :

  • IR : C=N stretch at 1620–1640 cm1^{-1}.

  • 1^1H NMR : Singlet for hydrazone proton at δ 8.2–8.4 ppm.

S-Alkylation of Triazole-Thiol with Bromoacetohydrazide

The final coupling step involves nucleophilic substitution between the triazole-thiol and bromoacetohydrazide.

Procedure :

  • Bromoacetohydrazide Preparation : React ethyl bromoacetate with hydrazine hydrate (2.0 equiv) in ethanol at room temperature for 2 hours (yield: 88–92%).

  • Coupling Reaction : Mix 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv), bromoacetohydrazide (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in dry DMF at 60°C for 8 hours. Purify the product via column chromatography (SiO2_2, ethyl acetate/hexane) to obtain the target compound (yield: 65–70%).

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group by K2_2CO3_3, forming a thiolate anion that attacks the electrophilic carbon of bromoacetohydrazide.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionEffect on YieldReference
Solvent Dry DMF or DMSOMaximizes anion stability
Base Cs2_2CO3_3 or K2_2CO3_3Enhances S-alkylation rate
Temperature 60–80°CBalances reaction rate and decomposition

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

  • Thiosemicarbazide cyclization : 15 minutes vs. 3 hours under conventional heating.

  • Hydrazone formation : 20 minutes vs. 6 hours.

Characterization and Validation

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 8.32 (s, 1H, N=CH), 7.82–7.15 (m, 16H, aromatic), 4.12 (s, 2H, SCH2_2).

  • HRMS (ESI+) : m/z calculated for C31_{31}H26_{26}BrN5_5O2_2S [M+H]+^+: 644.1034; found: 644.1038.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 57.82%, H 4.06%, N 10.87% (theoretical: C 57.85%, H 4.07%, N 10.88%).

Challenges and Mitigation

  • Low Coupling Yield :

    • Cause : Steric hindrance from the 4-phenyl group.

    • Solution : Use polar aprotic solvents (DMSO) to stabilize intermediates.

  • By-Product Formation :

    • Cause : Oxidation of thiol to disulfide.

    • Solution : Conduct reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.

  • Mechanism of Action : The triazole ring in the structure is known for its ability to inhibit fungal and bacterial growth by disrupting cell wall synthesis and function. This compound may exhibit similar mechanisms against Gram-positive and Gram-negative bacteria.
  • Case Studies : A study demonstrated that derivatives of triazole compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. These findings suggest that the compound could be a candidate for developing new antibacterial agents targeting resistant pathogens .

Anticancer Properties

The anticancer potential of this compound is another area of active research.

  • Cell Line Studies : Research indicates that related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed that certain derivatives can induce apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as anticancer agents .
  • Mechanistic Insights : The interaction with tubulin and aromatase enzymes has been noted in studies involving similar structures. The ability to disrupt microtubule formation can lead to mitotic catastrophe in cancer cells, providing a pathway for therapeutic intervention .

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, the compound may have potential applications in other therapeutic areas:

  • Anticonvulsant Activity : Some hydrazone derivatives have been evaluated for anticonvulsant properties. Preliminary data suggest that modifications to the hydrazone structure can enhance efficacy against seizure models .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or chronic inflammation.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Activity Mechanism/Notes
AntibacterialEffective against MRSA and other resistant strainsInhibits cell wall synthesis
AnticancerInduces apoptosis in breast cancer cellsDisrupts microtubule formation
AnticonvulsantPotential efficacy against seizuresRequires further investigation
Anti-inflammatoryPreliminary anti-inflammatory effects notedNeeds more research

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Synthesis Method References
Target Compound 1,2,4-Triazole with 4-bromophenyl and phenyl; benzyloxy-benzylidene Inferred antimicrobial/anti-inflammatory (structural analogy) Condensation of hydrazide with substituted aldehyde in ethanol + acetic acid
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-methylprop-2-enyl substituent on triazole; additional methoxy group Not explicitly reported, but alkyl groups may enhance lipophilicity Similar hydrazide-aldehyde condensation
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide Fluorophenyl and benzimidazole groups Antimicrobial (MIC: 13.3–26.6 μM against E. coli and K. pneumoniae) Refluxing hydrazide with 4-fluorobenzaldehyde in ethanol + acetic acid
N'-[3-(Benzyloxy)benzylidene]-2-(4-bromophenoxy)acetohydrazide Bromophenoxy group instead of triazole-sulfanyl Not reported, but bromophenoxy may alter target binding Condensation of 2-(4-bromophenoxy)acetohydrazide with 3-benzyloxybenzaldehyde
2-[4-(Benzyloxy)phenoxy]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide Dichlorophenyl and phenoxy substituents Screening compound (biological data unspecified) Hydrazide + dichlorobenzaldehyde condensation
Diclofenac Hydrazones (e.g., 2-[2-(2,6-Dichloroanilino)phenyl]-N’-[(3-methoxyphenyl)methylidene]acetohydrazide) Diclofenac core with substituted benzylidene Anti-inflammatory, analgesic (ED₅₀: 12–28 mg/kg in carrageenan-induced edema) Refluxing diclofenac hydrazide with aldehydes

Structural and Functional Analysis

Triazole Modifications
  • In contrast, analogs with 2-methylprop-2-enyl () or tert-butylphenyl () substituents may prioritize lipophilicity over target specificity .
  • Sulfanyl Linkage: The thioether bridge in the target compound could facilitate redox interactions or metal chelation, unlike ether-linked analogs (e.g., ’s bromophenoxy group) .
Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The 4-bromophenyl group (target compound) and dichlorophenyl () may enhance stability and receptor affinity via halogen bonding. Fluorinated analogs () exhibit improved membrane permeability due to fluorine’s electronegativity .
  • Benzyloxy vs. Methoxy : The benzyloxy group in the target compound offers greater steric hindrance and lipophilicity compared to methoxy-substituted hydrazones (e.g., ), which could impact solubility and bioavailability .

Research Findings and Trends

Antimicrobial Activity

  • Fluorinated hydrazones () and coumarin-derived analogs () show broad-spectrum activity against Gram-positive and Gram-negative bacteria. The target compound’s bromophenyl and triazole groups may similarly disrupt bacterial membrane integrity or enzyme function .
  • MIC Values : Fluorinated hydrazones exhibit MICs as low as 13.3 μM, suggesting that the target compound’s bromine substituent could achieve comparable efficacy with optimized dosing .

Anti-Inflammatory Potential

  • Diclofenac hydrazones () demonstrate gastric-sparing effects alongside anti-inflammatory activity, a critical advantage over NSAIDs. The target compound’s triazole moiety may mimic this profile by targeting cyclooxygenase (COX) isoforms selectively .

Pharmacokinetic Considerations

  • Benzyloxy groups (target compound) and tert-butyl substituents () may reduce aqueous solubility but enhance blood-brain barrier penetration. Fluorinated analogs () balance solubility and permeability effectively .

Biological Activity

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of hydrazones and triazoles, which have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a unique structure that includes:

  • A benzyloxy group
  • A triazole moiety
  • An acetohydrazide functional group

This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : The compound has shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimal inhibitory concentration (MIC) values in the low µg/mL range against strains like Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus1
    Escherichia coli4
  • Mechanism of Action : The antibacterial activity is attributed to the inhibition of FtsZ protein, which is crucial for bacterial cell division. By binding to FtsZ, the compound disrupts its GTPase activity and destabilizes protofilaments, leading to bacterial cell death .

Anticancer Activity

Studies have also indicated that derivatives of this compound possess significant anticancer properties. For example, certain analogs have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines .

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15

Study 1: Antimicrobial Efficacy

A study conducted by Dohle et al. evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results showed that the compound effectively inhibited the growth of MRSA strains with MIC values comparable to standard antibiotics .

Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of this compound on MCF-7 and HeLa cells. The study found that treatment with the compound resulted in significant cell death and reduced viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the triazole core. Key steps include:

  • Triazole ring synthesis : Reacting 4-bromophenylhydrazine with phenyl isothiocyanate under reflux in ethanol to form 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
  • Hydrazide coupling : Condensation of the triazole-thiol intermediate with 3-(benzyloxy)benzaldehyde in dimethylformamide (DMF) using cesium carbonate as a base at 80°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity . Critical parameters: Solvent polarity, temperature control, and catalyst selection (e.g., Cs₂CO₃ for nucleophilic substitution) significantly impact yields .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

A combination of techniques ensures structural validation and purity assessment:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazone (δ 8.2–8.5 ppm for imine proton) and triazole (δ 7.5–8.0 ppm for aromatic protons) moieties .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .

Q. How should researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
  • Stability profiling : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from:

  • Assay conditions : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and serum content .
  • Compound handling : Ensure consistent DMSO concentration (<0.1% v/v) to avoid solvent toxicity .
  • Orthogonal validation : Use multiple assays (e.g., MTT, apoptosis markers, caspase-3 activation) to confirm mechanisms .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Core modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate electronic effects .
  • Side-chain variations : Substitute the benzyloxy group with alkyl or heteroaryl groups to enhance lipophilicity or target affinity .
  • Biological testing : Compare modified analogs in enzyme inhibition (e.g., topoisomerase II) and cytotoxicity assays to identify critical functional groups .

Q. What in silico approaches predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA gyrase, focusing on hydrogen bonds with the triazole and hydrazide groups .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify key binding residues .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG inhibition risks .

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